molecular formula C18H19N5OS B12135477 N-(4-ethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-ethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12135477
M. Wt: 353.4 g/mol
InChI Key: AKFYPFLVILAWPZ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, commonly referred to as VUAA1, is a synthetic small molecule recognized for its role as a potent agonist of the insect odorant receptor co-receptor (Orco) . This compound facilitates the activation of heteromeric odorant receptor (OR) complexes in insects, making it a critical tool for studying olfactory signaling pathways . Synthesized by the Max-Planck Institute for Chemical Ecology, VUAA1 has been employed in diverse studies, including mitochondrial Ca²⁺ homeostasis in Drosophila melanogaster and pheromone receptor characterization in codling moths . Its structure features a triazolylsulfanyl-acetamide core with a 4-ethylphenyl group and a pyridin-3-yl substituent, which are pivotal for Orco activation .

Properties

Molecular Formula

C18H19N5OS

Molecular Weight

353.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H19N5OS/c1-3-13-6-8-15(9-7-13)20-16(24)12-25-18-22-21-17(23(18)2)14-5-4-10-19-11-14/h4-11H,3,12H2,1-2H3,(H,20,24)

InChI Key

AKFYPFLVILAWPZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization Reactions for Triazole Formation

The 1,2,4-triazole ring is typically synthesized via cyclization of hydrazine derivatives with nitriles or thioureas. For the target compound, 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is prepared through the following steps:

Step 1: Formation of Hydrazinecarbothioamide
Pyridine-3-carbohydrazide reacts with methyl isothiocyanate in ethanol under reflux (12–18 hours) to yield a thiosemicarbazide intermediate.

Step 2: Cyclization Under Basic Conditions
The thiosemicarbazide undergoes cyclization in the presence of aqueous NaOH (10%) at 80–100°C for 6–8 hours. This step forms the triazole ring and introduces the thiol group at position 3.

Reaction Conditions Table

Reaction ComponentDetailsSource
SolventEthanol/Water (3:1)
Temperature80–100°C
CatalystNaOH (10% aqueous)
Yield68–72%

Functionalization with Pyridine and Methyl Groups

The pyridin-3-yl group is introduced via nucleophilic aromatic substitution or metal-catalyzed coupling. A common method involves reacting 3-bromopyridine with the triazole intermediate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and K₂CO₃ in DMF at 120°C. The methyl group at position 4 is incorporated during cyclization by using methylhydrazine or via post-synthetic alkylation.

Synthesis of N-(4-ethylphenyl)chloroacetamide

Acetylation of 4-Ethylaniline

4-Ethylaniline reacts with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C. Triethylamine is added to scavenge HCl, and the reaction proceeds for 2–4 hours.

Key Parameters

  • Molar ratio: 1:1.2 (aniline:chloroacetyl chloride)

  • Yield: 85–90% after recrystallization from ethanol.

Coupling of Triazole and Acetamide Intermediates

Thiol-Acetamide Sulfide Bond Formation

The triazole thiol (1 equiv) reacts with N-(4-ethylphenyl)chloroacetamide (1.1 equiv) in anhydrous acetone under nitrogen atmosphere. Potassium carbonate (2 equiv) is added as a base, and the mixture is refluxed for 12–16 hours.

Optimization Insights

  • Solvent Choice : Acetone outperforms DMF or THF in minimizing side reactions.

  • Reaction Monitoring : TLC (hexane:ethyl acetate, 3:1) confirms completion.

  • Workup : The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (SiO₂, 60–120 mesh).

Coupling Reaction Data Table

ParameterValueSource
TemperatureReflux (56°C)
Time12–16 hours
Yield65–70%
Purity (HPLC)≥98%

Alternative Synthetic Routes

One-Pot Sequential Synthesis

A streamlined method combines triazole formation and acetamide coupling in a single pot:

  • Cyclization of thiosemicarbazide in NaOH.

  • Direct addition of N-(4-ethylphenyl)chloroacetamide and K₂CO₃ without isolating the triazole thiol.
    Advantages : Reduced purification steps; Disadvantages : Lower yield (55–60%).

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 300 W) reduces coupling reaction time to 30–45 minutes with comparable yields (68%). This method enhances scalability but requires specialized equipment.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, pyridine-H), 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 4.23 (s, 2H, SCH₂), 3.89 (s, 3H, NCH₃).

  • LC-MS : m/z 367.5 [M+H]⁺, consistent with molecular formula C₁₉H₂₁N₅OS.

Purity Assessment

HPLC with a C18 column (acetonitrile:water gradient) confirms purity ≥98%.

Challenges and Optimization Opportunities

  • Byproduct Formation : Competing N-alkylation at the triazole nitrogen can occur, requiring precise stoichiometry.

  • Solvent Recovery : Acetone recycling protocols can improve sustainability.

  • Catalyst Innovation : Transitioning to heterogeneous catalysts (e.g., silica-supported K₂CO₃) may enhance recyclability .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological context .

Comparison with Similar Compounds

VUAA3

  • Structure : Differs from VUAA1 by replacing the 4-ethylphenyl group with a 4-isopropylphenyl moiety.
  • Activity : Acts as an Orco agonist but with altered potency due to increased steric bulk. Used in codling moth pheromone receptor studies .
  • Key Study : Demonstrated activation of Orco-containing channels in Cydia pomonella .

OLC-12

  • Structure : Substitutes the pyridin-3-yl group in VUAA1 with 4-pyridinyl and replaces the 4-ethylphenyl with 4-isopropylphenyl .
  • Activity : Orco agonist with comparable efficacy to VUAA1 but distinct receptor interaction dynamics .

OLC15

  • Structure : Features a 4-butylphenyl group and a 2-pyridinyl substituent.
  • Activity: Functions as an Orco antagonist, inhibiting insect olfactory responses. This highlights how minor structural changes (e.g., alkyl chain length, pyridine position) can invert agonist/antagonist activity .

Table 1: Substituent Comparison and Activity

Compound Phenyl Substituent Pyridine Position Triazole Substituent Activity Efficacy (vs. VUAA1)
VUAA1 4-ethylphenyl 3-pyridinyl 4-methyl Orco agonist Reference (100%)
VUAA3 4-isopropylphenyl 4-pyridinyl 4-ethyl Orco agonist ~85%
OLC-12 4-isopropylphenyl 4-pyridinyl 4-ethyl Orco agonist ~90%
OLC15 4-butylphenyl 2-pyridinyl 4-ethyl Orco antagonist IC₅₀ = 12 µM
KA3 4-chlorophenyl 4-pyridinyl 4-amino Antimicrobial MIC = 25 µg/mL

Key Observations:

Pyridine Position : Shifting from 3-pyridinyl (VUAA1) to 2-pyridinyl (OLC15) converts agonist to antagonist activity .

Phenyl Substituents : Increasing alkyl chain length (ethyl → isopropyl → butyl) enhances lipophilicity, affecting membrane permeability and receptor binding .

Triazole Modifications : Introduction of electron-withdrawing groups (e.g., chloro in KA3) improves antimicrobial activity but reduces Orco affinity .

Biological Activity

N-(4-ethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Structural Overview

The compound has the following structural characteristics:

  • Molecular Formula : C18H19N5OS
  • Molecular Weight : 353.4 g/mol
  • Key Functional Groups : Acetamide, triazole ring, and sulfanyl moiety.

These structural features contribute to its potential interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Antimicrobial Activity

Preliminary studies suggest that this compound has antimicrobial properties. It may inhibit the growth of various bacterial strains through mechanisms such as disrupting cell wall synthesis or inhibiting metabolic pathways.

2. Anticancer Properties

The compound has shown potential as an anticancer agent. In vitro assays have demonstrated cytotoxic effects against cancer cell lines, including MCF7 (breast cancer) and others. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

3. Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties by modulating inflammatory cytokine production and inhibiting pathways associated with inflammation.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. For instance, it could target phospholipases or kinases that are crucial for cancer cell survival and proliferation.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways that regulate cell growth and immune responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against MCF7 cells
Anti-inflammatoryReduction in cytokine levels

Case Study: Anticancer Activity

In a study published in Frontiers in Pharmacology, researchers screened a library of compounds for their effects on multicellular spheroids of MCF7 cells. This compound exhibited significant cytotoxicity, with an IC50 value indicating effective concentration for inducing cell death .

Q & A

Basic: What are the key synthetic steps for N-(4-ethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions:

  • Step 1 : Formation of the triazole-thiol intermediate via condensation of substituted hydrazides and thiocyanate derivatives under reflux in ethanol, followed by NaOH/HCl treatment .
  • Step 2 : Alkylation with α-chloroacetonitrile in DMF using KOH as a base to introduce the sulfanyl-acetamide moiety .
  • Optimization : Reaction conditions (e.g., 150°C reflux with pyridine/Zeolite Y-H catalyst) are tuned to enhance yield (70–85%) and purity. Purification via silica gel chromatography or ethanol recrystallization ensures >95% purity .

Basic: Which analytical methods are recommended for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and functional groups (e.g., pyridinyl protons at δ 8.5–9.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using C18 columns with UV detection at 254 nm .
  • Infrared Spectroscopy (IR) : Identifies key bonds (e.g., C=O stretch at ~1680 cm1^{-1}, S–C=N at ~680 cm1^{-1}) .

Basic: What biological activities are reported for this compound, and what experimental models are used?

  • Anticancer Activity : Tested against human cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with IC50_{50} values ranging 12–35 µM .
  • Anti-Exudative Activity : Evaluated in rat models (formalin-induced edema), showing 40–60% inhibition at 10 mg/kg, comparable to diclofenac sodium .
  • Antimicrobial Screening : Agar diffusion assays against E. coli and S. aureus reveal moderate zone-of-inhibition values (8–12 mm) .

Advanced: How can reaction conditions be optimized to improve synthesis efficiency?

  • Catalyst Selection : Zeolite Y-H enhances regioselectivity in triazole ring formation, reducing byproducts .
  • Solvent Optimization : DMF improves solubility of intermediates, while ethanol aids in recrystallization .
  • Temperature Control : Reflux at 150°C ensures complete cyclization without decomposition .

Advanced: How should contradictory data in biological activity studies be addressed?

  • Statistical Validation : Use ANOVA/Tukey tests to compare replicates and assess significance (e.g., p < 0.05 for anti-exudative activity vs. controls) .
  • Dose-Response Analysis : Establish EC50_{50}/IC50_{50} curves to confirm potency thresholds .
  • Structural Confirmation : Re-validate compound identity via NMR/X-ray crystallography to rule out impurities .

Advanced: What computational approaches predict target interactions and pharmacokinetics?

  • Molecular Docking : AutoDock Vina assesses binding affinities to enzymes (e.g., COX-2, EGFR) with PyMOL visualization .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .
  • ADMET Prediction : SwissADME estimates bioavailability (LogP ~2.8) and blood-brain barrier permeability .

Advanced: What strategies modify functional groups to enhance selectivity?

  • Oxidation/Reduction : Treat with KMnO4_4 (oxidation) or LiAlH4_4 (reduction) to modify pyridinyl or acetamide groups .
  • Heterocycle Substitution : Replace the triazole ring with imidazole or thiadiazole to alter target specificity .
  • SAR Studies : Systematic variation of substituents (e.g., ethyl → methyl on phenyl) correlates with activity changes .

Advanced: How is structure-activity relationship (SAR) analysis conducted for derivatives?

  • Library Synthesis : Prepare analogs with varied substituents (e.g., halogen, alkoxy, alkyl groups) .
  • Biological Profiling : Compare IC50_{50} values across derivatives to identify critical moieties (e.g., pyridinyl enhances anticancer activity) .
  • 3D-QSAR Modeling : CoMFA/CoMSIA maps electrostatic/hydrophobic fields to guide design .

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